

# The Discovery and Synthesis of Olisutrigine Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Olisutrigine bromide |           |
| Cat. No.:            | B15588556            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Olisutrigine bromide, also known as ASN008, is an investigational topical therapeutic agent currently under development for the treatment of pruritus (itch) associated with atopic dermatitis. Developed by Asana BioSciences, which was later acquired by Formation Bio, this molecule represents a novel approach to itch management through the selective targeting of sensory neurons. Olisutrigine bromide is a permanently positively charged sodium channel blocker, a characteristic that defines its unique mechanism of action and potential for a favorable safety profile with minimal systemic absorption.

## **Discovery and Development**

Olisutrigine bromide emerged from research focused on developing long-acting, selective inhibitors of sensory nerve signaling for the treatment of pain and pruritus. The originator organization, Asana BioSciences LLC, identified this aminoindane compound as a promising candidate for topical application. The development program has progressed through preclinical studies and into Phase 2 clinical trials, with Formation Bio Inc. currently leading its clinical evaluation.

## **Chemical Properties**



While the detailed synthesis of **Olisutrigine bromide** is proprietary and not publicly available in detail, its chemical identity has been disclosed.

| Property          | Value                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------|
| Chemical Name     | (R)-2-(2-((2,3-dihydro-1H-inden-2-yl)(o-tolyl)amino)ethyl)-1,1-dimethylpiperidin-1-iumbromide |
| Molecular Formula | C25H35BrN2                                                                                    |
| CAS Registry No.  | 1393836-45-7                                                                                  |
| InChlKey          | ZQDXYOLQJJELII-GJFSDDNBSA-M                                                                   |

The detailed synthetic route for **Olisutrigine bromide** is not available in the public domain. The synthesis would likely involve the assembly of the substituted aminoindane and the dimethylpiperidinium ethylamine fragments, followed by quaternization to form the bromide salt. The stereochemistry of the final compound is specified as the (R)-enantiomer.

## **Mechanism of Action**

Olisutrigine bromide's mechanism of action is centered on its ability to selectively block voltage-gated sodium channels within sensory neurons. As a permanently positively charged molecule, it cannot passively diffuse across cell membranes. Instead, it gains entry into sensory neurons through the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels.[1] These channels are predominantly expressed on sensory C-fibers and A $\delta$ -fibers, which are responsible for transmitting itch and pain signals.[1]

The activation of TRPV1 and TRPA1 channels by pruritic stimuli creates a transient pore through which **Olisutrigine bromide** can enter the neuron. Once inside, it blocks voltage-gated sodium channels from the intracellular side, thereby inhibiting the generation and propagation of action potentials that would otherwise transmit the itch signal to the central nervous system. This selective entry mechanism is designed to spare motor neurons, which do not typically express these TRP channels at high levels, thus reducing the risk of motor side effects.[1]



## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of Olisutrigine bromide.

# Preclinical Studies Chloroquine-Induced Pruritus Mouse Model

A key preclinical model used to evaluate the efficacy of **Olisutrigine bromide** was the chloroquine-induced pruritus model in mice.

#### Experimental Protocol:

- Animals: C57BL/6 mice were used.
- Induction of Pruritus: Scratching behavior was induced by an intradermal injection of chloroquine into the nape of the neck.



- Treatment: **Olisutrigine bromide** was formulated as a topical gel and applied to the injection site.
- Assessment: Scratching behavior was recorded and quantified. The onset and duration of the anti-pruritic effect were determined.

Key Findings: Topical application of the **Olisutrigine bromide** gel resulted in a dose-dependent reduction in scratching behavior.[2] The onset of action was rapid, occurring within one hour of application, and the duration of scratching inhibition was long-lasting, between 15 and 24 hours.[2]

| Parameter          | Result                                 |
|--------------------|----------------------------------------|
| Onset of Action    | ≤ 1 hour                               |
| Duration of Action | 15-24 hours                            |
| Effect             | Dose-dependent reduction in scratching |

## **Clinical Development**

**Olisutrigine bromide** has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of pruritus in patients with atopic dermatitis.

## **Phase 1b Study (NCT03798561)**

This study was a randomized, double-blind, vehicle-controlled, ascending-dose study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Olisutrigine bromide** topical gel.

#### Experimental Protocol:

- Participants: The study enrolled healthy volunteers and subjects with atopic dermatitis.
- Intervention: Participants received either **Olisutrigine bromide** gel or a vehicle gel.
- Primary Outcome Measures: Safety and tolerability.



• Secondary Outcome Measures: Pharmacokinetics and preliminary efficacy.

Key Findings: In a Phase 1b study involving 25 adult patients with atopic dermatitis and significant pruritus, a single application of **Olisutrigine bromide** gel led to a clinically meaningful reduction in itch, defined as a decrease of at least 4 points on the Numerical Rating Scale (NRS), within 2-3 hours.[1] This anti-pruritic effect was sustained for over 8 hours.[1] The treatment was well-tolerated with only mild adverse events reported.[1]

| Parameter                                                            | Result                              |
|----------------------------------------------------------------------|-------------------------------------|
| Time to Clinically Meaningful Itch Reduction (≥4-point NRS decrease) | 2-3 hours                           |
| Duration of Itch Reduction                                           | > 8 hours                           |
| Safety                                                               | Well-tolerated, mild adverse events |

## **Phase 2 Study (NCT05870865)**

This ongoing Phase 2 trial is a randomized, double-blind, vehicle-controlled study designed to further evaluate the anti-pruritic efficacy, safety, tolerability, and pharmacokinetics of **Olisutrigine bromide** in adults with mild to moderate atopic dermatitis.

#### Experimental Protocol:

- Participants: Adults with mild to moderate atopic dermatitis.
- Intervention: Participants are randomized to receive one of three different concentrations of
   Olisutrigine bromide gel or a matching vehicle gel.
- Primary Outcome Measures: Efficacy in reducing pruritus.
- Secondary Outcome Measures: Safety, tolerability, and pharmacokinetics.

## **Experimental Workflow for Clinical Trials**





Click to download full resolution via product page

Caption: Generalized workflow for **Olisutrigine bromide** clinical trials.



## Conclusion

Olisutrigine bromide is a promising topical therapeutic candidate with a novel, targeted mechanism of action for the treatment of pruritus. Its ability to selectively enter and inhibit activated sensory neurons offers the potential for effective itch relief with a favorable safety profile. Preclinical and early clinical data have demonstrated a rapid onset and long duration of action. The ongoing Phase 2 clinical trial will provide further insights into its efficacy and safety in patients with atopic dermatitis. The development of Olisutrigine bromide highlights a significant advancement in the quest for more effective and targeted therapies for chronic itch.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Asana BioSciences LLC Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 2. CN108129404B Synthesis method of chiral piperazinone derivative Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Olisutrigine Bromide: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15588556#discovery-and-synthesis-of-olisutrigine-bromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com